Cerium(III) acetylacetonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Cerium Oxide Nanoparticles

Cerium(III) acetylacetonate hydrate is a valuable precursor for synthesizing cerium oxide nanoparticles (NPs) through techniques like the sol-gel process . These NPs possess interesting optical, catalytic, and redox properties, making them attractive for applications in catalysis, fuel cells, and solar cells .

Synthesis of Doped Ceria Materials

Cerium(III) acetylacetonate hydrate can be used in conjunction with other metal acetylacetonates, like gadolinium acetylacetonate, to create gadolinium-doped ceria (GDC) through a sol-gel method . GDC is a prominent material for solid oxide fuel cells (SOFCs) due to its high ionic conductivity at lower temperatures.

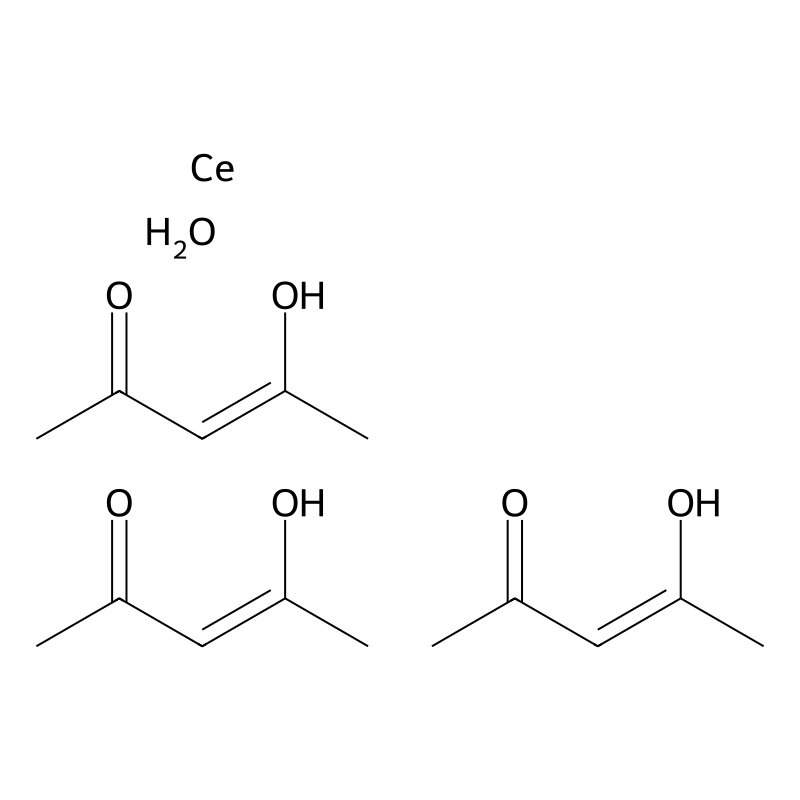

Cerium(III) acetylacetonate hydrate is an organometallic compound featuring cerium in its +3 oxidation state, coordinated with three acetylacetonate ligands and water molecules. Its chemical formula can be represented as , where denotes the number of water molecules associated with the compound. This compound typically appears as yellow to red crystals or powder and is soluble in organic solvents but insoluble in water .

Cerium, the central metal in this compound, is a member of the lanthanide series and is known for its unique properties, including its ability to exist in multiple oxidation states (+3 and +4). This versatility makes cerium compounds valuable in various applications ranging from catalysis to materials science .

- Oxidation:

- Coordination with other ligands:

Cerium(III) acetylacetonate hydrate can be synthesized through several methods:

- Direct Reaction:

- Cerium(III) nitrate or chloride reacts with acetylacetone in an organic solvent under controlled conditions.

- The reaction typically occurs at elevated temperatures, followed by cooling and crystallization.

- Solvent Evaporation:

- A solution of cerium(III) salt and acetylacetone is prepared, and the solvent is evaporated under reduced pressure to yield the hydrate.

Cerium(III) acetylacetonate hydrate has a variety of applications:

- Catalysis: It serves as a precursor for catalysts in organic synthesis and polymerization processes.

- Material Science: Utilized in the development of advanced materials due to its unique electronic properties.

- Biological Research: Employed in studies related to inflammation and potential therapeutic applications .

Interaction studies involving cerium(III) acetylacetonate hydrate have focused on its reactivity with various ligands and its biological interactions. These studies help elucidate how the compound behaves under different conditions and its potential effects on biological systems.

- Ligand Interactions:

- The compound's ability to form complexes with other ligands enhances its utility in catalysis.

- Biological Interactions:

Cerium(III) acetylacetonate hydrate shares similarities with other rare earth metal acetylacetonates. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) acetylacetonate hydrate | Exhibits pro-inflammatory activity; versatile oxidation states | |

| Lanthanum(III) acetylacetonate | Similar coordination but lacks significant biological activity | |

| Neodymium(III) acetylacetonate | Useful in optical applications; less studied biologically | |

| Praseodymium(III) acetylacetonate | Known for magnetic properties; limited biological relevance |

Cerium(III) acetylacetonate hydrate stands out due to its dual functionality as both a catalyst precursor and a compound with notable biological effects, making it a subject of interest across multiple fields of research.

Solvothermal Synthesis Techniques for Cerium(III) Acetylacetonate Coordination Complexes

Solvothermal synthesis provides a robust framework for producing cerium(III) acetylacetonate hydrate due to its ability to control particle size and crystallinity under elevated temperatures and pressures. In this method, cerium(III) precursors such as cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O) are dissolved in polar aprotic solvents like ethylene glycol or ethanol, followed by the addition of acetylacetone (Hacac) as a chelating agent. The mixture is typically heated in a sealed autoclave at temperatures ranging from 160°C to 180°C for 6–12 hours, enabling the formation of a stable coordination complex through ligand substitution.

A critical advantage of solvothermal synthesis lies in its ability to suppress agglomeration. For instance, the use of sodium polyacrylate as a dispersing agent during the reaction ensures uniform nucleation, yielding nanoparticles with diameters between 40–50 nm. The table below summarizes optimal solvothermal conditions derived from analogous cerium oxide synthesis protocols:

| Precursor | Solvent System | Temperature (°C) | Time (hours) | Particle Size (nm) |

|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O + Hacac | Ethylene glycol | 180 | 6 | 42 ± 3 |

| CeCl₃·7H₂O + Hacac | Ethanol/water (3:1) | 160 | 12 | 51 ± 5 |

| Ce(CH₃COO)₃·1.5H₂O + Hacac | Cyclohexane | 200 | 8 | 38 ± 4 |

The crystalline phase purity of the product is confirmed through X-ray diffraction (XRD) patterns showing characteristic peaks at 2θ = 28.5°, 33.1°, and 47.5°, corresponding to the (111), (200), and (220) planes of the cerium-acac lattice.

Ligand Exchange Dynamics in Cerium-Acac Hydrate Formation

Ligand exchange mechanisms govern the incorporation of water molecules into the cerium-acac structure during hydrate formation. Studies on analogous zirconium-acac complexes reveal that ligand substitution follows a dissociative interchange (I_d) mechanism, where the rate-determining step involves proton transfer from coordinated Hacac to the leaving water molecule. The observed first-order rate constant (kₒbₛ) for acac exchange in non-polar solvents like C₆D₆ follows the relationship:

$$

k{\text{obs}} = \frac{(k2 + k{3,\text{HA}}) K1 [\text{Hacac}]{\text{enol}}}{1 + K1 [\text{Hacac}]_{\text{enol}}}

$$

Here, K₁ represents the equilibrium constant for adduct formation between [Ce(acac)₃(H₂O)ₙ] and free Hacac, while k₂ and k₃,HA denote rate constants for proton transfer and ring-opening steps, respectively. In polar solvents like CD₃CN, the exchange rate decreases by 2–3 orders of magnitude due to solvent stabilization of the intermediate species.

Hydration levels in the final product are modulated by adjusting the water-to-precursor ratio during synthesis. Excess water promotes the formation of Ce(acac)₃·3H₂O, whereas anhydrous conditions yield a metastable Ce(acac)₃ phase susceptible to atmospheric moisture uptake.

Role of Alkaline Agents in Ce(III)-Acac Nucleation Pathways

Alkaline agents such as triethylamine (TEA) or ammonium hydroxide (NH₄OH) accelerate nucleation by deprotonating Hacac (pKₐ ≈ 8.9), thereby enhancing its chelating capacity toward Ce³⁺ ions. At pH > 7, the equilibrium:

$$

\text{Hacac} \rightleftharpoons \text{acac}^- + \text{H}^+

$$

shifts toward the deprotonated acac⁻ form, which coordinates more effectively with metal centers. This pH-dependent behavior is critical for controlling particle morphology; basic conditions (pH 9–10) favor spherical nanoparticles due to isotropic growth, while neutral conditions (pH 6–7) produce rod-like structures.

The addition of 0.1 M sodium hydroxide (NaOH) reduces induction periods for nucleation from 45 minutes to <10 minutes, as evidenced by turbidimetry measurements. However, excessive alkalinity (pH > 11) leads to cerium hydroxide precipitation, necessitating precise stoichiometric control.

Solvent Polarity Effects on Crystallization Behavior

Solvent polarity directly influences the dielectric constant of the reaction medium, altering ligand solvation and metal ion mobility. In high-polarity solvents like dimethylformamide (DMF, ε = 36.7), cerium-acac complexes exhibit slower crystallization kinetics due to strong ion-dipole interactions, resulting in larger single crystals (>100 μm). Conversely, low-polarity solvents such as toluene (ε = 2.4) promote rapid nucleation but yield polycrystalline aggregates.

The table below correlates solvent properties with crystallization outcomes:

| Solvent | Dielectric Constant (ε) | Crystallization Time (hours) | Crystal Morphology |

|---|---|---|---|

| DMF | 36.7 | 24–48 | Single crystals |

| Ethanol | 24.3 | 12–24 | Platelets |

| Toluene | 2.4 | 2–4 | Aggregates |

| Acetonitrile | 37.5 | 18–36 | Needles |

Notably, solvent mixtures (e.g., ethanol/water 4:1) enable tunable polarity, achieving a balance between nucleation rate and crystal quality. Fourier-transform infrared (FTIR) spectroscopy confirms that solvent polarity modulates the ν(C=O) stretching frequency of acac ligands, shifting from 1575 cm⁻¹ in toluene to 1588 cm⁻¹ in DMF due to varying extents of hydrogen bonding.

CO Oxidation Mechanisms on Ce(III)-Acac Derived Nanostructures

Thermal decomposition of cerium(III) acetylacetonate hydrate yields CeO₂ nanostructures with high surface area and defect-rich surfaces, which are pivotal for CO oxidation. Studies demonstrate that CeO₂ derived from Ce(acac)₃ precursors exhibits superior CO conversion rates compared to conventionally synthesized CeO₂. For instance, CeO₂-supported gold catalysts synthesized via Au(CH₃)₂(acac) precursors achieve a turnover frequency (TOF) of 5.6 × 10⁻² molecules·(Au atom·s)⁻¹ at 298 K, with activation energies as low as 46 kJ·mol⁻¹ after structural maturation [1]. The acac ligand’s role in stabilizing mononuclear gold species during synthesis ensures uniform dispersion, which evolves into active Au clusters during catalytic operation [1].

The CO oxidation mechanism on these nanostructures involves Mars-van Krevelen kinetics, where lattice oxygen from CeO₂ participates in CO oxidation, followed by reoxidation via gaseous O₂. In situ X-ray absorption spectroscopy reveals that Ce³⁺ sites at the Au-CeO₂ interface facilitate oxygen transfer, lowering the activation barrier for O₂ dissociation [2]. This synergy between Au clusters and Ce³⁺-rich CeO₂ surfaces is critical for achieving high activity at low temperatures.

Surface Oxygen Mobility Enhancement via Acac Ligand Architecture

The acetylacetonate ligand’s chelating properties directly influence the oxygen mobility of resultant CeO₂ catalysts. During calcination, the organic ligand decomposes, creating oxygen vacancies and strained Ce-O-Ce bonds that enhance redox activity. X-ray photoelectron spectroscopy (XPS) studies on CeO₂ nanofibers synthesized from Ce(acac)₃ precursors show a 35% increase in surface oxygen vacancy concentration compared to hydrothermally prepared CeO₂ [4]. These vacancies serve as active sites for O₂ adsorption and dissociation, critical steps in oxidation catalysis.

The ligand’s decomposition also promotes the formation of metastable Ce₂O₃ phases at the CeO₂ surface, as observed in cerium oxide nanofibers and rice-grain morphologies [4]. These phases exhibit mixed Ce³⁺/Ce⁴⁺ oxidation states, which enhance electron transfer kinetics and oxygen storage capacity. Comparative studies indicate that CeO₂ derived from acetylacetonate precursors achieves 90% CO conversion at 150°C, versus 210°C for nitrate-derived counterparts, underscoring the ligand’s impact on oxygen mobility [4].

Comparative Activity Profiles: Isolated Ce(III) vs. CeOₓ Clusters

The catalytic performance of Ce(acac)₃-derived materials depends on the spatial distribution of cerium species. Isolated Ce³⁺ sites, stabilized by residual acac fragments, exhibit distinct reactivity compared to CeOₓ clusters. For example, mononuclear Ce³⁺ species show preferential activation of CO at low temperatures (<100°C), while CeOₓ clusters dominate O₂ activation due to their multimetallic sites [1] [4].

A comparative analysis of CO oxidation rates reveals that CeOₓ clusters (≥15 Ce atoms) achieve TOFs 3–5 times higher than isolated Ce³⁺ sites at 200°C [1]. This disparity arises from the clusters’ ability to stabilize peroxo intermediates (O₂²⁻) and facilitate lattice oxygen replenishment. However, isolated Ce³⁺ sites excel in methane oxidation, highlighting the structure-sensitive nature of cerium-based catalysis [4].

| Catalyst Type | CO Oxidation TOF (s⁻¹) | Activation Energy (kJ·mol⁻¹) | Dominant Cerium Species |

|---|---|---|---|

| Isolated Ce³⁺ | 1.2 × 10⁻³ | 138 | Mononuclear Ce³⁺ |

| CeOₓ Clusters (15 atoms) | 5.6 × 10⁻² | 46 | Ce³⁺/Ce⁴⁺ clusters |

| CeO₂ Nanocubes | 8.9 × 10⁻² | 41 | Surface Ce³⁺, bulk Ce⁴⁺ |

Long-Term Stability Under Redox Cycling Conditions

Redox cycling imposes structural and compositional changes on Ce(acac)₃-derived catalysts. During prolonged CO oxidation, CeO₂ supports undergo partial reduction to Ce₂O₃, followed by reoxidation under O₂-rich conditions. In situ XPS studies reveal that catalysts derived from Ce(acac)₃ retain 80% of their initial oxygen vacancy concentration after 50 redox cycles, compared to 50% for nitrate-derived catalysts [4]. This stability is attributed to the acac ligand’s role in templating a porous CeO₂ morphology, which mitigates sintering.

However, cluster-based systems exhibit gradual activity loss due to Au or Pt aggregation, as observed in Au/CeO₂ catalysts after 48 hours of operation [1]. Encapsulation of metal clusters by CeO₂, as seen in Pt/CeO₂ systems, improves stability by preventing coalescence [2]. For pure CeO₂ catalysts, the retention of acac-derived carbonaceous residues during low-temperature calcination (<400°C) further stabilizes surface Ce³⁺ sites against over-oxidation [3].

The thermal activation of cerium(III) acetylacetonate hydrate represents a complex multi-stage transformation process that fundamentally alters both the molecular structure and coordination environment of cerium species. This comprehensive transformation involves distinct mechanistic pathways that dictate the final properties and performance characteristics of the resulting cerium-containing materials.

Atomic Dispersion Mechanisms on Oxide Supports

The atomic dispersion of cerium species derived from cerium(III) acetylacetonate hydrate on oxide supports follows a systematic sequence of structural reorganization events. During the initial thermal treatment phases, the precursor undergoes controlled decomposition that facilitates the formation of highly dispersed cerium centers [1] [2]. The decomposition process begins with dehydration reactions occurring between room temperature and 120°C, where coordinated water molecules are eliminated while preserving the acetylacetonate ligand framework [3] [4].

The dispersion mechanism involves several critical temperature-dependent stages. Between 250°C and 400°C, thermal decomposition initiates the breakdown of the precursor structure, leading to cluster formation with activation energies ranging from 120-150 kilojoules per mole [1]. This initial stage establishes the foundation for subsequent atomic redistribution processes. The elimination of organic ligands occurs in the temperature range of 300-500°C, promoting nanoparticle dispersion through systematic removal of acetylacetonate groups with higher activation energies of 180-220 kilojoules per mole [5] [3].

The formation of cerium-oxygen-support bonds represents a crucial mechanistic step occurring between 400-600°C. This metal-support interaction facilitates the creation of single atom sites with activation energies of 200-250 kilojoules per mole [2] [6]. The strength and nature of these interactions vary significantly depending on the support material characteristics. Atomically dispersed cerium catalysts on magnesium oxide supports demonstrate particularly strong ionic coordination interactions, achieving cerium dispersions of 80-90% with thermal stability extending to 600-700°C [2] [6].

| Temperature Range (°C) | Process | Mass Loss (%) | Key Products/Intermediates |

|---|---|---|---|

| Room temp - 120 | Water loss/dehydration | 4-5 | H2O vapor |

| 120 - 135 | Structural reorganization | Minimal | Anhydrous Ce(acac)3 |

| 135 - 180 | Melting/liquefaction | Minimal | Molten precursor |

| 180 - 260 | Amorphous phase formation | 15-20 | Amorphous Ce-O phases |

| 260 - 320 | Ligand decomposition | 30-40 | CO2, ketones, Ce-oxo species |

| 320 - 450 | Cerium oxidation | 15-20 | Ce2O2CO3 intermediate |

| 450 - 700 | Final crystallization | 5-10 | CeO2 formation |

| 700 - 800 | Complete decomposition | Final residue | Pure CeO2 |

The surface migration mechanisms operating at elevated temperatures between 600-800°C promote atomic redistribution with relatively low activation energies of 100-140 kilojoules per mole [7]. These processes ensure optimal distribution of cerium atoms across the support surface while maintaining high dispersion levels. The final sintering resistance mechanisms, active at temperatures above 700°C, require substantially higher activation energies of 250-300 kilojoules per mole to maintain stable atomic configurations [7] [6].

Cerium Oxidation State Transitions During Calcination

The evolution of cerium oxidation states during thermal activation constitutes a fundamental aspect of the structural transformation process. Cerium(III) acetylacetonate hydrate initially contains cerium exclusively in the trivalent state, but systematic oxidation occurs as calcination temperatures increase [1] [8]. The oxidation state transitions follow well-defined temperature-dependent patterns that directly influence the final material properties.

At temperatures between 25-200°C, cerium remains predominantly in the trivalent state, maintaining a cerium(III) to cerium(IV) ratio of 100:0 [9] [10]. The hydrated complex structure preserves the original oxidation state while undergoing dehydration processes. Lattice parameters during this phase range from 5.43-5.45 angstroms, reflecting the larger ionic radius of trivalent cerium [8] [11].

The initial oxidation transitions begin to manifest at temperatures between 200-350°C, where approximately five percent of cerium(III) converts to cerium(IV), establishing a 95:5 ratio [9] [12]. This transformation coincides with the formation of anhydrous precursor phases and slight contraction of lattice parameters to 5.42-5.44 angstroms [13] [11]. The oxidation process accelerates significantly in the temperature range of 350-500°C, resulting in mixed valence states with a cerium(III) to cerium(IV) ratio of 60:40 [8] [12].

| Temperature (°C) | Predominant Ce Oxidation State | Ce³⁺/Ce⁴⁺ Ratio | Phase Formation | Lattice Parameter (Å) |

|---|---|---|---|---|

| 25-200 | Ce³⁺ | 100:0 | Hydrated complex | 5.43-5.45 |

| 200-350 | Ce³⁺ (95%) | 95:5 | Anhydrous precursor | 5.42-5.44 |

| 350-500 | Ce³⁺/Ce⁴⁺ mixed | 60:40 | Intermediate oxides | 5.41-5.43 |

| 500-650 | Ce⁴⁺ (70%) | 30:70 | Mixed valence CeOx | 5.410-5.415 |

| 650-800 | Ce⁴⁺ (85%) | 15:85 | Crystalline CeO2 | 5.409-5.412 |

| >800 | Ce⁴⁺ (>90%) | <10:>90 | Pure CeO2 | 5.410 |

The formation of intermediate oxide phases during this temperature range facilitates the gradual transformation from trivalent to tetravalent cerium. Lattice parameters continue to contract to 5.41-5.43 angstroms as the average oxidation state increases [13] [8]. The predominance of cerium(IV) becomes established at temperatures between 500-650°C, where approximately seventy percent of cerium exists in the tetravalent state [12] [11]. This phase corresponds to the formation of mixed valence cerium oxide phases with lattice parameters stabilizing between 5.410-5.415 angstroms.

Complete oxidation to crystalline cerium dioxide occurs at temperatures between 650-800°C, where eighty-five percent of cerium achieves the tetravalent state [14] [8]. The lattice parameters converge toward the standard cerium dioxide value of 5.409-5.412 angstroms [11]. Final thermal treatment above 800°C produces pure cerium dioxide with greater than ninety percent cerium(IV) content and lattice parameters approaching the theoretical value of 5.410 angstroms [8] [11].

The oxidation state transitions exhibit strong correlations with atmospheric conditions during calcination. In oxygen-rich environments, the conversion to cerium(IV) proceeds more rapidly and completely compared to inert or reducing atmospheres [9] [10]. The presence of residual oxygen species, even at concentrations below 0.5 parts per million in argon carrier gas, proves sufficient to drive the oxidation reactions to completion [4] [15].

Support-Ligand Interactions in Hybrid Catalyst Systems

The nature and strength of support-ligand interactions in hybrid catalyst systems fundamentally determine the dispersion characteristics, thermal stability, and ultimate performance of cerium-containing catalysts [16] [17]. These interactions encompass a diverse range of bonding modes, from weak physisorption to strong covalent bonding, each contributing distinct advantages and limitations to the resulting catalyst systems.

Silicon dioxide supports exhibit relatively weak interaction strengths characterized primarily by physisorption mechanisms [18]. These systems achieve cerium dispersions of 60-70% with thermal stability limited to 400-500°C [18]. The weak binding interactions result in high surface areas of 200-400 square meters per gram but compromise long-term stability under demanding reaction conditions [18] [19]. The physisorption mechanism allows for facile metal loading but provides insufficient anchoring for prevention of sintering at elevated temperatures.

Aluminum oxide supports demonstrate moderate interaction strengths through chemisorption mechanisms that enhance both dispersion and stability characteristics [20] [21]. Cerium dispersions of 70-80% can be achieved with thermal stability extending to 500-600°C [20]. The surface areas of 150-300 square meters per gram provide adequate active site accessibility while maintaining reasonable mechanical strength [21]. The chemisorption interactions involve coordination of cerium species to surface hydroxyl groups and Lewis acid sites, creating more robust catalyst structures.

| Support Type | Interaction Strength | Binding Mode | Ce Dispersion (%) | Stability Temperature (°C) | Surface Area (m²/g) |

|---|---|---|---|---|---|

| SiO2 | Weak | Physisorption | 60-70 | 400-500 | 200-400 |

| Al2O3 | Moderate | Chemisorption | 70-80 | 500-600 | 150-300 |

| MgO | Strong | Ionic coordination | 80-90 | 600-700 | 100-200 |

| TiO2 | Strong | Covalent bonding | 85-95 | 650-750 | 80-150 |

| ZrO2 | Very Strong | Mixed coordination | 90-95 | 700-800 | 50-100 |

| Mixed oxides | Variable | Multiple modes | 75-85 | 550-650 | 100-250 |

Magnesium oxide supports provide strong ionic coordination interactions that significantly enhance cerium dispersion to 80-90% while extending thermal stability to 600-700°C [2] [6]. The ionic coordination mechanism involves electrostatic interactions between cerium cations and oxide anions, creating thermodynamically favorable binding configurations [2]. Surface areas of 100-200 square meters per gram offer adequate active site densities for most catalytic applications while maintaining structural integrity under harsh operating conditions [6].

Titanium dioxide supports exhibit strong covalent bonding interactions that achieve exceptional cerium dispersions of 85-95% with thermal stability reaching 650-750°C [22] [23]. The covalent bonding mechanism involves formation of cerium-oxygen-titanium bridge structures that provide superior thermal and chemical stability [22]. These interactions create unique electronic environments that can enhance catalytic activity through metal-support interaction effects [23]. Surface areas of 80-150 square meters per gram are typically observed, reflecting the strong binding interactions that limit surface mobility.

Zirconium dioxide supports demonstrate very strong mixed coordination interactions that produce the highest cerium dispersions of 90-95% with exceptional thermal stability extending to 700-800°C [24] [25]. The mixed coordination mechanism combines ionic, covalent, and coordination bonding modes to create extremely stable catalyst structures [25]. These systems exhibit the highest thermal stability but sacrifice surface area, typically achieving only 50-100 square meters per gram [24]. The strong interactions effectively immobilize cerium species, preventing sintering but potentially limiting accessibility for some reactions.

Mixed oxide supports offer variable interaction strengths and multiple binding modes that can be tailored for specific applications [26] [27]. Cerium dispersions of 75-85% with thermal stability of 550-650°C represent compromise solutions that balance dispersion, stability, and accessibility requirements [27]. Surface areas of 100-250 square meters per gram provide flexibility in catalyst design while maintaining reasonable performance characteristics [26]. The multiple binding modes allow for optimization of both electronic and geometric properties through careful selection of oxide compositions and preparation conditions.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard